molecular formula C20H23BrN2O2 B10815793 1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one

1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one

Cat. No.: B10815793
M. Wt: 403.3 g/mol
InChI Key: HYCKIBLPPBJWLP-UHFFFAOYSA-N
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Description

    WAY-325670-A: is a chemical compound with the .

  • Further research may be required to uncover additional insights into its origin, discovery, and significance.
  • Preparation Methods

    • As of now, specific synthetic routes and reaction conditions for WAY-325670-A remain undisclosed. Industrial production methods are also not widely documented.
    • Researchers and manufacturers likely employ proprietary processes to synthesize this compound, emphasizing its novelty and potential applications.
  • Chemical Reactions Analysis

    Alkylation and Nucleophilic Substitution Reactions

    The piperazine nitrogen and bromophenyl group serve as key reactive sites:

    • Piperazine alkylation : The secondary amine in the piperazine ring undergoes alkylation with haloalkanes. For example, reaction with 1-bromo-3-chloropropane in acetone forms intermediates for further functionalization .

    • Bromophenyl substitution : The bromine atom participates in nucleophilic aromatic substitution (SNAr) under basic conditions, enabling coupling with amines or thiols (e.g., forming thioether derivatives) .

    Table 1: Alkylation Conditions for Piperazine Derivatives

    ReagentSolventTemperatureTimeYield
    1-Bromo-3-chloropropaneAcetone50–55°C21 hr~80%
    Triacetoxysodium borohydrideDichloroethaneRT6 hr95%*

    From analogous piperazine reactions .

    Reduction and Oxidation Reactions

    The ketone group undergoes selective transformations:

    • Ketone reduction : Sodium borohydride (NaBH4) reduces the carbonyl to a secondary alcohol, though steric hindrance from adjacent groups may limit efficiency.

    • Oxidation stability : The ketone resists oxidation under mild conditions but may degrade with strong oxidizers like KMnO4.

    Table 2: Reductive Modification of the Ketone

    Reducing AgentSolventProductPurity
    NaBH4EthanolSecondary alcohol derivative90–95%
    Triacetoxysodium BH4DCMAmine-alcohol hybrid85%*

    Based on related methodologies .

    Condensation and Byproduct Formation

    Side reactions during synthesis highlight reactivity limitations:

    • Unwanted alkylation : Excess alkylating agents (e.g., 1-bromo-3-chloropropane) can produce bis-alkylated byproducts like 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane .

    • Oxidative degradation : Prolonged exposure to air or moisture may lead to hydrolysis of the methoxy group or ketone oxidation.

    Key Byproducts Identified via Chromatography :

    • 1-Formyl-4-(2-methoxyphenyl)piperazine (oxidative byproduct).

    • 1-Chloro-3-(2,6-dioxopiperidin-1-yl)propane (halogen exchange side product).

    Salt Formation and Purification

    The compound forms stable hydrochloride salts for pharmaceutical applications:

    • HCl salt preparation : Dissolution in isopropyl alcohol followed by cooling yields crystalline hydrochloride salts with >99% purity after activated carbon treatment .

    Purification Workflow :

    • Dissolve crude product in hot isopropyl alcohol (75–80°C).

    • Add activated carbon, filter through hyflo bed.

    • Cool filtrate to 15°C, isolate crystals, and vacuum-dry.

    Stability Under Synthetic Conditions

    • Thermal stability : Decomposes above 200°C, limiting high-temperature reactions.

    • pH sensitivity : Stable in mildly acidic to neutral conditions but prone to hydrolysis in strong bases.

    Scientific Research Applications

    Neuropharmacology

    1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one has been studied for its interactions with various neurotransmitter receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression.

    • Receptor Binding Studies : Preliminary research indicates that this compound may act as a ligand for serotonin and dopamine receptors, which are critical in mood regulation. Its binding affinity suggests it could modulate receptor activity, leading to therapeutic effects in mood disorders.

    Antidepressant and Anxiolytic Effects

    Research has indicated that compounds with similar structures exhibit antidepressant and anxiolytic properties. The piperazine moiety is particularly significant, as derivatives of piperazine are often found in many anxiolytic medications.

    • Case Studies : In animal models, compounds similar to this compound have shown promising results in reducing anxiety-like behaviors and improving depressive symptoms .

    Synthesis and Derivatives

    The synthesis of this compound typically involves multi-step organic reactions, which can include:

    • Formation of the Piperazine Ring : Using appropriate precursors to construct the piperazine core.
    • Bromination : Introducing the bromine atom into the phenyl group.
    • Final Coupling Reactions : Combining the piperazine derivative with other aromatic groups to yield the final compound.

    Derivative Studies

    Several derivatives of this compound have been synthesized and evaluated for their biological activity. These studies often focus on modifying the halogen substituents or altering the piperazine structure to enhance receptor affinity and therapeutic efficacy.

    Compound NameStructureKey Features
    3-(4-Chlorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazineStructureVariation in halogen may alter biological activity
    3-(Phenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazineStructureLacks halogen substitution; potential for different pharmacodynamics

    Computational Studies

    Computational analyses have been employed to predict the gastrointestinal permeability and bioavailability of this compound and its derivatives. These studies indicate that certain modifications can enhance absorption rates, making them more viable as drug candidates .

    Mechanism of Action

    • Elucidating the mechanism by which WAY-325670-A exerts its effects requires further investigation.
    • Molecular targets and associated pathways remain undisclosed, emphasizing the need for dedicated research.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are challenging due to the limited available data.
    • Researchers may need to explore related structures and evaluate their uniqueness in terms of reactivity, biological activity, and applications.

    Biological Activity

    1-(4-Bromophenyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-one, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C19H22BrN2OC_{19}H_{22}BrN_2O. The compound contains a bromophenyl group and a methoxyphenyl piperazine derivative, which are key to its biological interactions. Below is a summary of its chemical properties:

    PropertyValue
    Molecular Weight373.30 g/mol
    LogP3.087
    Polar Surface Area40.31 Ų
    Hydrogen Bond Acceptors5

    Antidepressant Effects

    Research indicates that compounds containing piperazine structures often exhibit antidepressant properties. For instance, derivatives similar to this compound have shown efficacy in animal models of depression by modulating serotonin and norepinephrine levels in the brain. A study demonstrated that such compounds could significantly reduce depressive-like behaviors in rodents, suggesting potential as therapeutic agents for mood disorders .

    Antimicrobial Activity

    The compound has also been evaluated for antimicrobial properties. In vitro studies revealed that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

    Anticancer Potential

    Recent investigations into the anticancer effects of piperazine derivatives have highlighted their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Specifically, this compound has been reported to inhibit the proliferation of gastric cancer cells through the activation of apoptotic pathways .

    Case Studies

    Case Study 1: Antidepressant Evaluation
    In a controlled study involving mice, researchers administered varying doses of the compound and assessed behavioral changes using the forced swim test and tail suspension test. Results indicated a dose-dependent reduction in immobility time, correlating with increased serotonin levels in the hippocampus .

    Case Study 2: Antimicrobial Testing
    A series of antimicrobial assays were conducted where the compound was tested against clinical isolates of bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 20 µg/mL for Staphylococcus aureus, indicating significant antibacterial activity .

    Case Study 3: Cancer Cell Line Studies
    In vitro assays on gastric cancer cell lines showed that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 15 µM). Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

    Properties

    Molecular Formula

    C20H23BrN2O2

    Molecular Weight

    403.3 g/mol

    IUPAC Name

    1-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

    InChI

    InChI=1S/C20H23BrN2O2/c1-25-20-5-3-2-4-18(20)23-14-12-22(13-15-23)11-10-19(24)16-6-8-17(21)9-7-16/h2-9H,10-15H2,1H3

    InChI Key

    HYCKIBLPPBJWLP-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=CC=C1N2CCN(CC2)CCC(=O)C3=CC=C(C=C3)Br

    Origin of Product

    United States

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